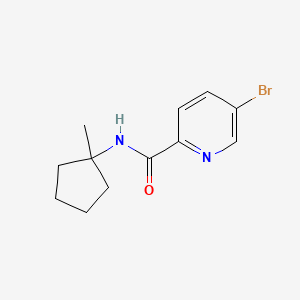

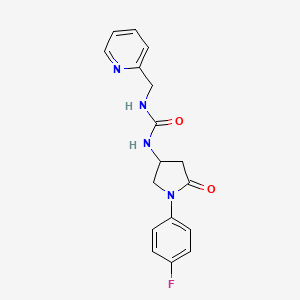

5-bromo-N-(1-methylcyclopentyl)pyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-bromo-N-(1-methylcyclopentyl)pyridine-2-carboxamide is a chemical compound with the CAS Number: 1311317-61-9 . It has a molecular weight of 283.17 . It’s a powder at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 5-bromo-N-(1-methylcyclopentyl)-2-pyridinecarboxamide . The InChI code is 1S/C12H15BrN2O/c1-12(6-2-3-7-12)15-11(16)10-5-4-9(13)8-14-10/h4-5,8H,2-3,6-7H2,1H3,(H,15,16) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Scientific Research Applications

Synthesis of Pyridines : The compound has been used in the synthesis of pyridines, particularly in the generation of 5-bromo-2,6-dialkylpyridine-4-carboxylates via Michael addition and bromocyclization processes (Bagley et al., 2004).

Crystal Structure Analysis : It has been involved in the synthesis of compounds like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, which was characterized through spectroscopic techniques and crystal structure analysis (Anuradha et al., 2014).

Synthesis of Acyclic Pyridine C-Nucleosides : It has played a role in the synthesis of various acyclic pyridine C-nucleosides, although these compounds did not exhibit significant biological activity (Hemel et al., 1994).

Receptor Binding Studies : The compound has been used to derive pyridine-3-carboxamides showing binding affinity for dopamine D(2) and serotonin 5-HT(3) receptors (Hirokawa et al., 2003).

Antibacterial Activity : Pyridine-based derivatives, synthesized using this compound, have been evaluated for their bactericidal and fungicidal activities, showing significant antimicrobial action in some cases (Al-Omar & Amr, 2010).

Synthesis of Nav1.8 Sodium Channel Modulator : The compound was used in the kilo-scale synthesis of a Nav1.8 sodium channel modulator, highlighting its application in pharmaceutical synthesis (Fray et al., 2010).

Future Directions

properties

IUPAC Name |

5-bromo-N-(1-methylcyclopentyl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c1-12(6-2-3-7-12)15-11(16)10-5-4-9(13)8-14-10/h4-5,8H,2-3,6-7H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVVIQKTCPLSNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1)NC(=O)C2=NC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(1-methylcyclopentyl)pyridine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2378891.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2378897.png)

![2-[(3-Aminopropyl)sulfanyl]-1,3-thiazole](/img/structure/B2378904.png)

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2378906.png)

![6-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B2378908.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B2378909.png)

![N-butyl-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2378913.png)